Cas no 1909348-03-3 (Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate)

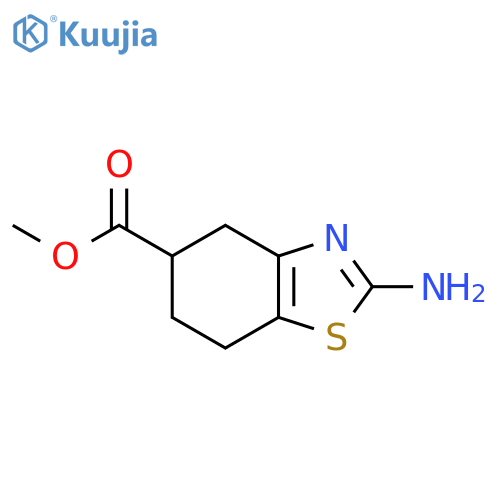

1909348-03-3 structure

商品名:Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate

CAS番号:1909348-03-3

MF:C9H12N2O2S

メガワット:212.268780708313

MDL:MFCD29762810

CID:4629496

PubChem ID:121553527

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate

- Z2350941446

- Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate

-

- MDL: MFCD29762810

- インチ: 1S/C9H12N2O2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h5H,2-4H2,1H3,(H2,10,11)

- InChIKey: FSQGWGDUPYAXNO-UHFFFAOYSA-N

- ほほえんだ: S1C(N)=NC2=C1CCC(C(=O)OC)C2

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 237

- トポロジー分子極性表面積: 93.4

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 370.7±30.0 °C at 760 mmHg

- フラッシュポイント: 178.0±24.6 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-255737-5.0g |

methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate |

1909348-03-3 | 95.0% | 5.0g |

$1695.0 | 2025-02-20 | |

| Enamine | EN300-255737-1g |

methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate |

1909348-03-3 | 93% | 1g |

$842.0 | 2023-09-14 | |

| Enamine | EN300-255737-0.25g |

methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate |

1909348-03-3 | 95.0% | 0.25g |

$252.0 | 2025-02-20 | |

| Enamine | EN300-255737-0.05g |

methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate |

1909348-03-3 | 95.0% | 0.05g |

$118.0 | 2025-02-20 | |

| 1PlusChem | 1P01C3Z7-100mg |

methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate |

1909348-03-3 | 93% | 100mg |

$412.00 | 2024-06-17 | |

| A2B Chem LLC | AW43843-2.5g |

methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate |

1909348-03-3 | 93% | 2.5g |

$1772.00 | 2024-04-20 | |

| A2B Chem LLC | AW43843-100mg |

methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate |

1909348-03-3 | 93% | 100mg |

$344.00 | 2024-04-20 | |

| A2B Chem LLC | AW43843-50mg |

methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate |

1909348-03-3 | 93% | 50mg |

$243.00 | 2024-04-20 | |

| 1PlusChem | 1P01C3Z7-250mg |

methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate |

1909348-03-3 | 93% | 250mg |

$579.00 | 2024-06-17 | |

| Enamine | EN300-255737-1.0g |

methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate |

1909348-03-3 | 95.0% | 1.0g |

$584.0 | 2025-02-20 |

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

1909348-03-3 (Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate) 関連製品

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 307-59-5(perfluorododecane)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1909348-03-3)Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate

清らかである:99%

はかる:1g

価格 ($):666.0